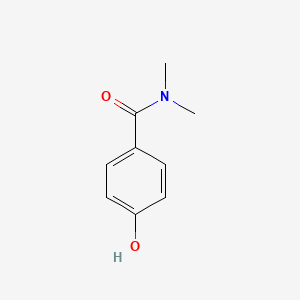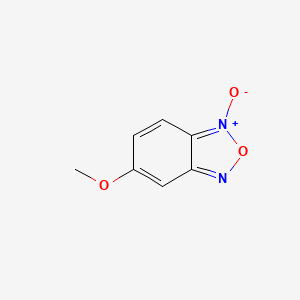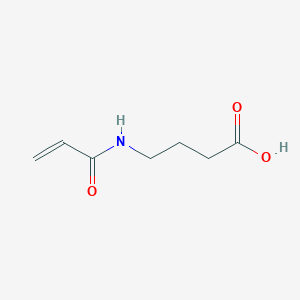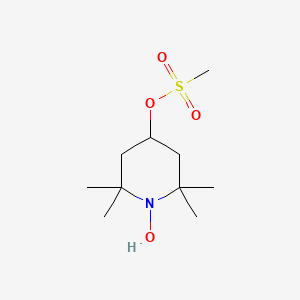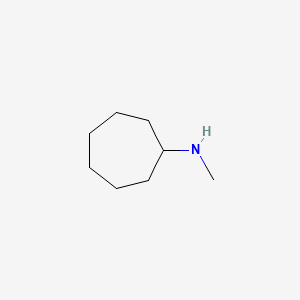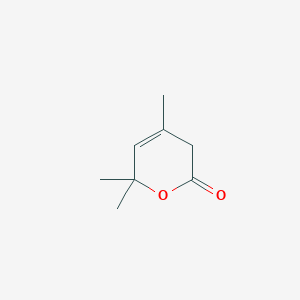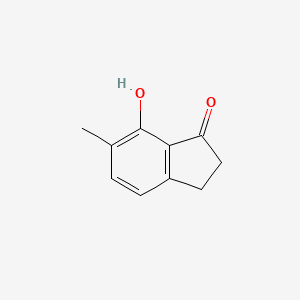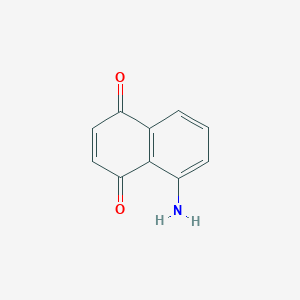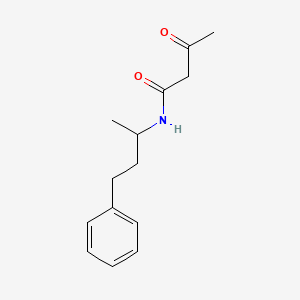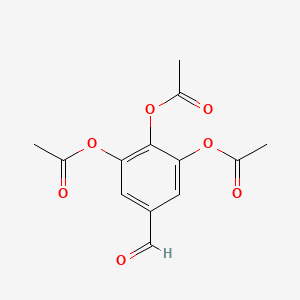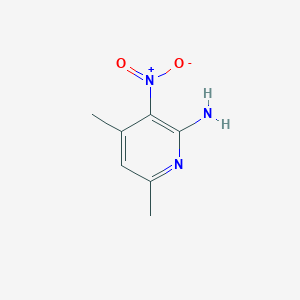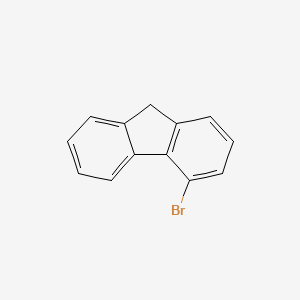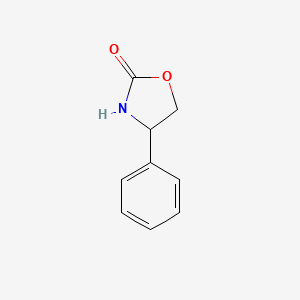
4-苯基恶唑烷-2-酮
描述
4-Phenyloxazolidin-2-one (4-PO) is an organic compound that is used in a variety of scientific research applications. It is a five-membered heterocyclic compound composed of four carbon atoms and one oxygen atom. 4-PO has a variety of properties and characteristics that make it an ideal compound for use in a variety of scientific experiments.
科学研究应用
1. Stereoselective Synthesis
- Summary of Application: 4-Phenyloxazolidin-2-one is used in the stereoselective synthesis of oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction . This method is used for the total synthesis of (−)-cytoxazone .
- Methods of Application: The approach is based on a combination of an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .
- Results or Outcomes: This strategy permits a straightforward and concise asymmetric total synthesis of (−)-cytoxazone . This is one of the shortest syntheses reported to date .
2. Antibacterial Activity
- Summary of Application: Oxazolidin-2-one based compounds, including 4-Phenyloxazolidin-2-one, have been found to have potent antibacterial activity . They are considered one of the most important new classes of antibacterials to emerge in the last 30 years .
- Methods of Application: The antibacterial activity of these compounds is typically evaluated using in vitro assays against a range of bacteria .
- Results or Outcomes: These compounds have shown potent efficacy against multidrug-resistant Gram-positive bacteria .
3. Chiral Auxiliary in Stereoselective Transformations
- Summary of Application: The 1,3-oxazolidin-2-one nucleus, which includes 4-Phenyloxazolidin-2-one, is a popular heterocycle framework in synthetic organic chemistry for its use as a chiral auxiliary in stereoselective transformations .
- Methods of Application: The specific methods of application can vary widely depending on the specific transformation being carried out .
- Results or Outcomes: The use of these compounds as chiral auxiliaries can greatly improve the stereoselectivity of a wide range of transformations .
4. Diels–Alder Reactions
- Summary of Application: 4-Phenyloxazolidin-2-one is used as a chiral auxiliary for Diels–Alder reactions of N-substituted 1,3-dienes . The reactions reported are completely regio- and endo-selective, with the diastereoisomeric excess with respect to the auxiliary good to excellent in most of the cases reported .
- Methods of Application: Terminally N-substituted dienes derived from 4-Phenyloxazolidin-2-one undergo Diels–Alder reaction with a range of activated dienophiles .
- Results or Outcomes: A model has been developed for rationalising the stereochemical outcome of these reactions .
5. Synthesis of Oxazolines
- Summary of Application: Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone. Many oxazoline-based ring structures presently available are noticeable for their biological activities .
- Methods of Application: The specific methods of application can vary widely depending on the specific transformation being carried out .
- Results or Outcomes: Oxazoline moiety displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .
6. Resistance to Cleavage by Hydrogenolysis
- Summary of Application: 4-Phenyloxazolidin-2-one auxiliaries are resistant to cleavage by hydrogenolysis .
- Methods of Application: The most popular method for achieving this task employs sodium or lithium in liquid ammonia .
- Results or Outcomes: This procedure is incompatible with the highly oxidised functionality present in molecules .
7. Diels–Alder Reactions
- Summary of Application: 4-Phenyloxazolidin-2-one is used as a chiral auxiliary for Diels–Alder reactions of N-substituted 1,3-dienes . The reactions reported are completely regio- and endo-selective, with the diastereoisomeric excess with respect to the auxiliary good to excellent in most of the cases reported .
- Methods of Application: Terminally N-substituted dienes derived from 4-Phenyloxazolidin-2-one undergo Diels–Alder reaction with a range of activated dienophiles .
- Results or Outcomes: A model has been developed for rationalising the stereochemical outcome of these reactions .
8. Synthesis of Oxazolines
- Summary of Application: Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone. Many oxazoline-based ring structures presently available are noticeable for their biological activities .
- Methods of Application: The specific methods of application can vary widely depending on the specific transformation being carried out .
- Results or Outcomes: Oxazoline moiety displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .
9. Resistance to Cleavage by Hydrogenolysis
- Summary of Application: 4-Phenyloxazolidin-2-one auxiliaries are resistant to cleavage by hydrogenolysis .
- Methods of Application: The most popular method for achieving this task employs sodium or lithium in liquid ammonia .
- Results or Outcomes: This procedure is incompatible with the highly oxidised functionality present in molecules .
属性
IUPAC Name |
4-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMNNMIOWVJVLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325290 | |
| Record name | 4-Phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyloxazolidin-2-one | |
CAS RN |
7480-32-2 | |
| Record name | 7480-32-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



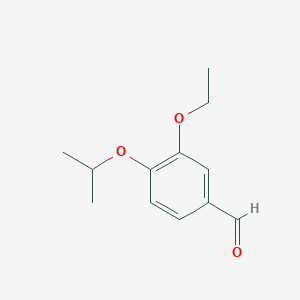
![3-[(Thien-2-yl)methylene]-2-indolinone](/img/structure/B1595296.png)
